

A Comparative Guide to the Spectroscopic Characterization of Hydroxy-Methyl-Nitropyridine Isomers

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Compound of Interest

Compound Name: *2-Hydroxy-6-methyl-3-nitropyridine*

Cat. No.: *B185662*

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This guide provides a comparative analysis of the spectroscopic properties of three constitutional isomers of hydroxy-methyl-nitropyridine: 3-Hydroxy-6-methyl-2-nitropyridine, 2-Hydroxy-5-methyl-3-nitropyridine, and the titular **2-Hydroxy-6-methyl-3-nitropyridine**. The objective is to offer researchers, scientists, and drug development professionals a comprehensive reference for distinguishing these closely related compounds using routine spectroscopic techniques.

Due to the limited availability of published experimental spectra for **2-Hydroxy-6-methyl-3-nitropyridine**, this guide will focus on a detailed comparison with its isomers for which more data is accessible. The presented data for **2-Hydroxy-6-methyl-3-nitropyridine** is based on predictions and data from structurally analogous compounds and should be interpreted with caution pending experimental verification.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for the three isomers, facilitating a side-by-side comparison of their characteristic spectral features.

Table 1: Comparative FT-IR Spectroscopic Data (Vibrational Bands in cm^{-1})

Functional Group	3-Hydroxy-6-methyl-2-nitropyridine	2-Hydroxy-5-methyl-3-nitropyridine	2-Hydroxy-6-methyl-3-nitropyridine (Predicted)
O-H stretch	~3400 (broad)	~3450 (broad)	~3400 (broad)
C-H stretch (aromatic)	~3100-3000	~3100-3000	~3100-3000
C-H stretch (methyl)	~2950-2850	~2950-2850	~2950-2850
C=O stretch (pyridone)	~1650	~1660	~1655
C=C, C=N stretch (ring)	~1600-1450	~1600-1450	~1600-1450
N-O stretch (asymmetric)	~1520	~1530	~1525
N-O stretch (symmetric)	~1350	~1340	~1345

Table 2: Comparative UV-Vis Spectroscopic Data (λ_{max} in nm)

Compound	λ_{max} (nm)	Solvent
3-Hydroxy-6-methyl-2-nitropyridine	220, 350[1]	Methanol
2-Hydroxy-5-methyl-3-nitropyridine	Not Available	-
2-Hydroxy-6-methyl-3-nitropyridine	Predicted ~210, 340	Methanol

Table 3: Comparative ^1H NMR Spectroscopic Data (Chemical Shifts δ in ppm)

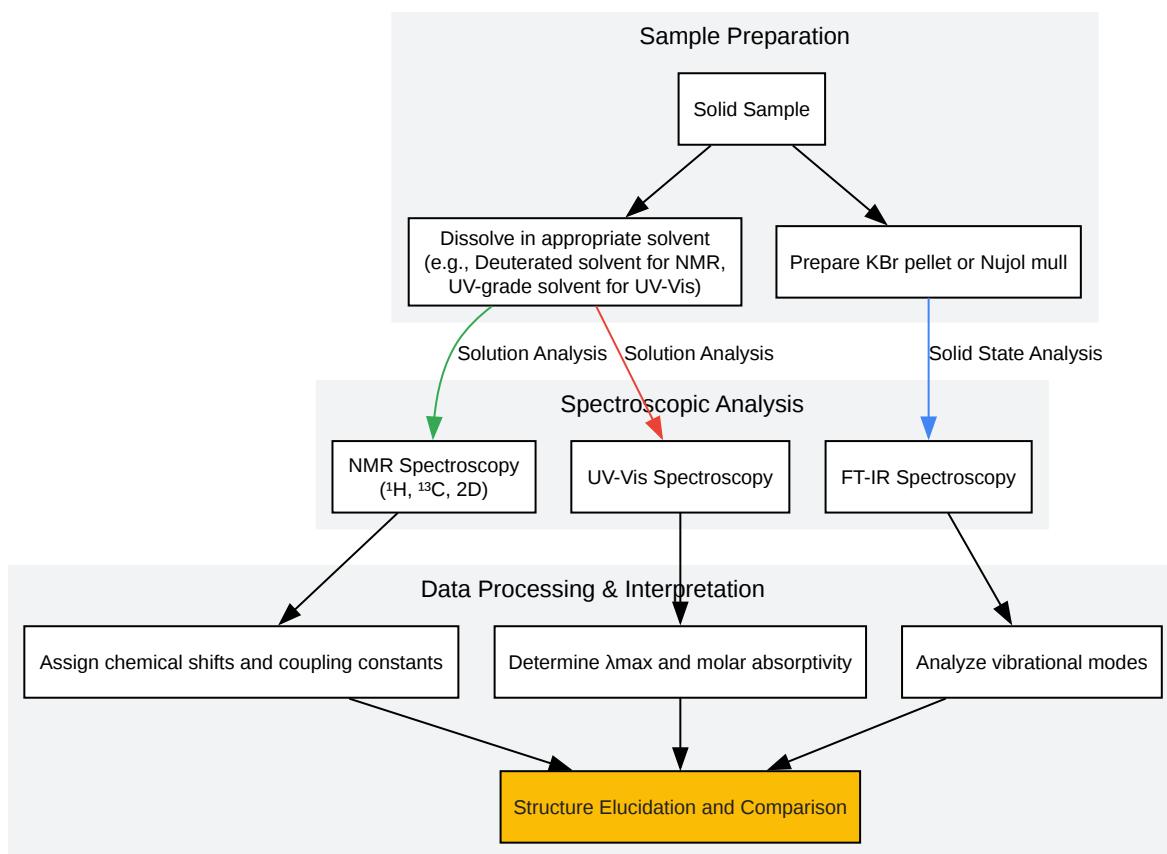
	3-Hydroxy-6-methyl-2-nitropyridine (in DMSO-d₆)	2-Hydroxy-5-methyl-3-nitropyridine (Predicted, in DMSO-d₆)	2-Hydroxy-6-methyl-3-nitropyridine (Predicted, in DMSO-d₆)
Proton			
-CH ₃	2.44 (s, 3H)[2]	~2.30 (s, 3H)	~2.40 (s, 3H)
Pyridine-H	7.52 (d, J=8.5 Hz, 1H), 7.58 (d, J=8.5 Hz, 1H)[2]	~7.9 (s, 1H), ~8.1 (s, 1H)	~6.2 (d, 1H), ~8.0 (d, 1H)
-OH	~11-13 (br s, 1H)	~11-13 (br s, 1H)	~11-13 (br s, 1H)

Table 4: Comparative ¹³C NMR Spectroscopic Data (Chemical Shifts δ in ppm)

	3-Hydroxy-6-methyl-2-nitropyridine (Predicted, in DMSO-d₆)	2-Hydroxy-5-methyl-3-nitropyridine (Predicted, in DMSO-d₆)	2-Hydroxy-6-methyl-3-nitropyridine (Predicted, in DMSO-d₆)
Carbon			
-CH ₃	~17	~18	~20
Pyridine-C	~115, 125, 140, 150, 155	~110, 130, 135, 145, 158	~108, 133, 138, 152, 160
C-NO ₂	~140	~135	~138
C-OH	~155	~158	~160

Experimental Workflow

The following diagram illustrates a general workflow for the comprehensive spectroscopic characterization of a nitropyridine derivative.

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Caption: Experimental workflow for spectroscopic characterization.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Instrumentation: A standard FT-IR spectrometer.

- **Sample Preparation:** Solid samples can be prepared as a potassium bromide (KBr) pellet. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, a Nujol mull can be prepared by grinding the sample with a drop of Nujol (mineral oil) and placing the paste between two KBr plates.
- **Data Acquisition:** The spectrum is typically recorded over a range of 4000-400 cm^{-1} . A background spectrum of the KBr pellet or Nujol is recorded separately and subtracted from the sample spectrum.
- **Data Analysis:** The absorption bands are identified and assigned to the corresponding functional group vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy

- **Instrumentation:** A double-beam UV-Vis spectrophotometer.
- **Sample Preparation:** A stock solution of the compound is prepared in a UV-grade solvent (e.g., methanol, ethanol, or acetonitrile). Serial dilutions are made to obtain a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1-1.0).
- **Data Acquisition:** The UV-Vis spectrum is recorded over a wavelength range of approximately 200-800 nm. A cuvette containing the pure solvent is used as a reference.
- **Data Analysis:** The wavelength of maximum absorbance (λ_{max}) is determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Instrumentation:** A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- **Sample Preparation:** Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d_6 , CDCl_3). The solution is transferred to an NMR tube.
- **Data Acquisition:** ^1H NMR and ^{13}C NMR spectra are acquired. Standard pulse sequences are used. For ^1H NMR, parameters such as the number of scans, relaxation delay, and spectral width are optimized. For ^{13}C NMR, proton decoupling is typically used to simplify the spectrum.

- Data Analysis: The chemical shifts (δ) are referenced to an internal standard (e.g., tetramethylsilane, TMS). The multiplicity (singlet, doublet, triplet, etc.) and integration values for ^1H NMR signals are determined. The chemical shifts of the carbon signals are identified in the ^{13}C NMR spectrum.

This guide provides a foundational framework for the spectroscopic analysis of these important nitropyridine isomers. The distinct substitution patterns on the pyridine ring are expected to induce noticeable differences in the vibrational frequencies, electronic transitions, and nuclear magnetic environments, allowing for their unambiguous identification through a combination of these powerful analytical techniques.

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References

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